7-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
7-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes both methoxy and nitro functional groups
Scientific Research Applications
7-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-nitroaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-aminophenyl derivative.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and nitro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
7-(4-nitrophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The combination of methoxy and nitro groups in 7-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-29-17-8-4-13(5-9-17)15-10-19-22(20(25)11-15)18(12-21(26)23-19)14-2-6-16(7-3-14)24(27)28/h2-9,15,18H,10-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHFQQMZNUOMMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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